6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid is an organic compound that features a boronic ester group attached to an isoquinoline carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid typically involves the borylation of isoquinoline derivatives. One common method is the palladium-catalyzed borylation of isoquinoline-3-carboxylic acid with 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various biaryl compounds depending on the coupling partner.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid has several applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid largely depends on its chemical reactivity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The isoquinoline moiety can interact with various biological targets, potentially affecting signaling pathways and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar cross-coupling reactions.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester with a different heterocyclic ring.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes.
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid is unique due to the combination of the isoquinoline ring and the boronic ester group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C16H18BNO4 |
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Molecular Weight |
299.1 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C16H18BNO4/c1-15(2)16(3,4)22-17(21-15)12-6-5-10-9-18-13(14(19)20)8-11(10)7-12/h5-9H,1-4H3,(H,19,20) |
InChI Key |
XAMSAVIGTDKEPQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC(=NC=C3C=C2)C(=O)O |
Origin of Product |
United States |
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